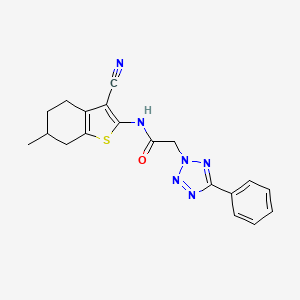![molecular formula C19H18N4O3 B10900007 (2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide](/img/structure/B10900007.png)
(2E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structural features. This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyano group, a dimethylamino group, and a nitrophenyl group, which contribute to its diverse chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-5-nitroaniline in the presence of a base, followed by the addition of a cyano group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE: Lacks the cyano group, resulting in different chemical properties and applications.
Uniqueness
The presence of the (E)-configuration and the combination of functional groups in (E)-2-CYANO-3-[4-(DIMETHYLAMINO)PHENYL]-N~1~-(2-METHYL-5-NITROPHENYL)-2-PROPENAMIDE makes it unique. This configuration can influence the compound’s stability, reactivity, and interaction with biological targets, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C19H18N4O3 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-methyl-5-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N4O3/c1-13-4-7-17(23(25)26)11-18(13)21-19(24)15(12-20)10-14-5-8-16(9-6-14)22(2)3/h4-11H,1-3H3,(H,21,24)/b15-10+ |
Clé InChI |
YPRIMQWZLDBZBT-XNTDXEJSSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/C#N |
SMILES canonique |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(C=C2)N(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-ethyl-4-({[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl]carbonyl}amino)-1H-pyrazole-3-carboxylate](/img/structure/B10899928.png)
![6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10899944.png)
![N-[(1E)-3-{[2-(dimethylamino)ethyl]amino}-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10899948.png)
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10899950.png)
![N'-{(E)-[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10899960.png)
![4-ethoxy-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B10899962.png)
![2-chloro-N-[(1E)-1-[4-(diethylamino)phenyl]-3-{(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B10899964.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(naphthalen-1-yl)hydrazinecarbothioamide](/img/structure/B10899975.png)
![N-[(E)-{5-[(2,6-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899981.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10899986.png)
![(2E)-2-[1-(butylamino)ethylidene]-5-ethoxy-1-benzothiophen-3(2H)-one](/img/structure/B10899988.png)
![N-[(E)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10899989.png)
![3-(6-methyl-1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-nitrophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10899991.png)
